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Compound of Interest

Compound Name: Propyl heptanoate

Cat. No.: B1581445 Get Quote

An In-depth Technical Guide to the Odor and Flavor Profile of Propyl Heptanoate

Introduction
Propyl heptanoate (also known as propyl heptoate or n-propyl heptylate) is a fatty acid ester

recognized for its potent and complex sensory characteristics.[1] As a synthetic flavoring agent,

it is utilized in the food and beverage industry to impart specific fruity and aromatic notes.[2]

This document provides a comprehensive technical overview of the chemical properties, odor

and flavor profile, synthesis, and analytical evaluation of propyl heptanoate, intended for

researchers, scientists, and professionals in flavor chemistry and product development.

Chemical Identity
Propyl heptanoate is the ester formed from the condensation of propanol and heptanoic acid.

[3] Its fundamental chemical and physical properties are crucial for its application and stability

in various matrices.

Table 1: Chemical and Physical Properties of Propyl Heptanoate
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Property Value Reference(s)

CAS Number 7778-87-2 [3][4][5][6]

Chemical Formula C₁₀H₂₀O₂ [3][4][6]

Molecular Weight 172.26 g/mol [2][3][4][6]

Appearance Colorless liquid [3][5]

Melting Point -63.5 °C [1][2][3]

Boiling Point 207-208 °C at 760 mm Hg [1][2][3][5]

Flash Point 76.67 °C (170 °F) [3][5][7]

Density 0.869 g/mL at 25 °C [2][7]

Refractive Index 1.417 at 20 °C [2][3]

Solubility

Insoluble in water; soluble in

alcohol and most organic

solvents.

[3][5][7]

FEMA Number 2948 [2][8][9]

Sensory Profile
The distinct sensory profile of propyl heptanoate is its most significant attribute in flavor and

fragrance applications. Its perception is highly dependent on its concentration.

Odor Profile
The odor of propyl heptanoate is predominantly fruity and complex.[5] It is described as

having a strong, ether-like quality with a variety of fruit notes.[2][3]

Table 2: Odor Descriptors for Propyl Heptanoate
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Concentration Odor Descriptors Reference(s)

100%

Sweet, ripe, fruity, apple, pear,

pineapple, grape, strawberry,

winey, green.

[2][5][7]

1.0%

Sweet, ripe, fruity apple, pear,

pineapple, grape and

strawberry notes. It imparts a

slightly fermented cognac

nuance and has juicy tutti

frutti-like nuances.

[5][7]

Flavor Profile
The flavor of propyl heptanoate is consistent with its aroma, characterized by sweet, waxy,

and fruity notes.[5][7]

Table 3: Flavor Descriptors for Propyl Heptanoate

Concentration (in water) Flavor Descriptors Reference(s)

5.0 - 15.0 ppm

Sweet, waxy, fruity pineapple,

pear, apple and citrus notes

with a slight green grassy

nuance.

[2][5][7]

Occurrence and Usage
Propyl heptanoate has been reported as a natural volatile component in fresh apples and in

rum.[2] As a food additive, it is approved for use as a flavoring agent in various products.[8][10]

Table 4: Typical Usage Levels of Propyl Heptanoate in Food Products
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Food Category Usage Level (ppm) Reference(s)

Non-alcoholic Beverages 3.8 - 4.0 [5][10]

Ice Cream, Frozen Dairy 5.1 [5][10]

Candy 5.9 [10]

Baked Goods 18.0 [10]

Alcoholic Beverages 3.0 [5][10]

Olfactory Signaling Pathway
The perception of esters like propyl heptanoate is initiated by their interaction with olfactory

receptors (ORs) in the nasal cavity. While the specific receptors for propyl heptanoate are not

identified, the general signal transduction mechanism for odorants is well-established. This

process involves G-protein coupled receptors (GPCRs), leading to the generation of a nerve

impulse that is interpreted by the brain as a specific scent.[11]

Olfactory Sensory Neuron

Brain

Propyl Heptanoate Olfactory Receptor
(GPCR)

Binds G-protein (Gαolf)Activates Adenylyl Cyclase IIIActivates cAMPConverts

ATP

CNG Ion ChannelOpens Ca²⁺/Cl⁻ Channels
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activates Depolarization

(Action Potential)
Cl⁻ efflux causes

Olfactory BulbSignal to Olfactory CortexProcessed in Odor Perception

Click to download full resolution via product page

A generalized olfactory signal transduction pathway.

Experimental Protocols
Chemical Synthesis: Fischer Esterification
Propyl heptanoate is commonly synthesized via Fischer esterification, which involves the

acid-catalyzed reaction between heptanoic acid and propanol.[2]
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Methodology:

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-

Stark apparatus connected to a reflux condenser, combine heptanoic acid (1.0 mol), n-

propanol (2.0 mol), and a suitable solvent for azeotropic water removal (e.g., toluene, 100

mL).

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated

sulfuric acid (H₂SO₄, ~0.05 mol) or p-toluenesulfonic acid.

Reaction: Heat the mixture to reflux. The water produced during the esterification will be

collected in the Dean-Stark trap, driving the equilibrium toward the product. Monitor the

reaction progress by measuring the amount of water collected. The reaction is typically

complete within 2-8 hours.

Work-up: After the reaction mixture has cooled to room temperature, transfer it to a

separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate

(NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine (saturated

NaCl solution).

Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous

magnesium sulfate, MgSO₄). Filter off the drying agent and remove the solvent and excess

propanol under reduced pressure using a rotary evaporator. The resulting crude propyl
heptanoate can be further purified by fractional distillation.
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Workflow for the synthesis of propyl heptanoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1581445?utm_src=pdf-body-img
https://www.benchchem.com/product/b1581445?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sensory Analysis: Determination of Detection Threshold
The ascending forced-choice method (e.g., a triangle test) is a standard protocol for

determining the sensory detection threshold of a flavor compound.[11]

Methodology:

Sample Preparation: Prepare a series of dilutions of propyl heptanoate in the desired

matrix (e.g., deodorized water, unflavored beverage base). The concentration steps should

be logarithmic (e.g., 1, 2, 4, 8 ppm).

Panelist Setup: Conduct the evaluation in sensory booths under controlled lighting and with

proper ventilation. Provide panelists with palate cleansers (e.g., unsalted crackers, distilled

water).

Triangle Test Presentation: For each concentration level, present panelists with three coded

samples. Two of the samples are blanks (matrix only), and one contains the propyl
heptanoate dilution. The order of presentation should be randomized for each panelist.

Evaluation: Instruct panelists to taste the samples from left to right and identify the "odd"

sample. A forced choice is required.

Data Analysis: The detection threshold is typically defined as the concentration at which 50%

of the panelists can correctly identify the odd sample (accounting for the 33.3% chance of

guessing correctly). This is calculated using statistical methods, such as analysis of the

proportion of correct responses versus concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Propyl_Hexanoate_as_a_Flavor_Ingredient_in_Beverages.pdf
https://www.benchchem.com/product/b1581445?utm_src=pdf-body
https://www.benchchem.com/product/b1581445?utm_src=pdf-body
https://www.benchchem.com/product/b1581445?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Evaluation

Data Analysis

Prepare Logarithmic Dilutions
of Propyl Heptanoate in Matrix

Present Triangle Test
(2 Blanks, 1 Sample)

Set Up Sensory Booths

Panelists Identify 'Odd' Sample
(Forced Choice)

Palate Cleansing Record Correct Identifications
for Each Concentration

Repeat for next concentration

Calculate Group Threshold
(e.g., 50% above chance)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Sample Preparation
(Extraction / Dilution)

Inject Sample into GC

Separation on GC Column
(Temperature Program)

Eluent Ionization (EI)

Mass Detection (MS)

Data Acquisition
(Retention Time & Mass Spectrum)

Identification
(Compare to Standard/Library)

Quantification
(Calibration Curve)

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1581445?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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